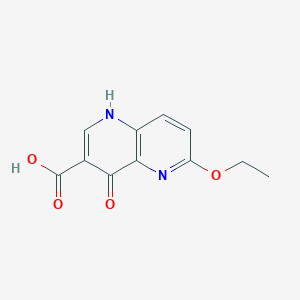

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Descripción

Historical Context of Naphthyridine Compounds

The naphthyridine class of heterocyclic compounds has established a remarkable legacy in chemical research spanning over a century. The foundational work began in 1882 when Friedlander introduced the synthesis of naphthyridine derivatives by condensing ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide, establishing what became known as the Friedlander reaction. This pioneering methodology laid the groundwork for subsequent developments in naphthyridine chemistry. The first successful synthesis of 1,8-naphthyridines was reported by Koller's group in 1927, marking a significant milestone in the field. The evolution of synthetic approaches continued throughout the twentieth century, with researchers developing various methodologies including the Skraup reaction, Gould-Jacobs reaction, and Conrad-Limpach reaction for constructing naphthyridine scaffolds.

The discovery of nalidixic acid, specifically 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, by G. Lesher in 1962 represented a watershed moment in naphthyridine research. This compound was introduced into clinical practice in 1967 as an antibacterial drug, demonstrating the therapeutic potential of naphthyridine derivatives and spurring intensive research into related compounds. The success of nalidixic acid established naphthyridines as a privileged scaffold in medicinal chemistry, leading to the development of numerous derivatives with enhanced pharmacological properties. Subsequently, various naphthyridine isomers gained attention, with researchers exploring the six possible positional isomers based on different nitrogen atom locations within the fused ring system.

The historical development of 1,5-naphthyridine chemistry specifically gained momentum through refinements of classical synthetic protocols. The Skraup reaction was modified to accommodate 3-aminopyridine derivatives, while the Gould-Jacobs reaction enabled the synthesis of 4-hydroxy-1,5-naphthyridine derivatives through condensation with diethyl methylenemalonate followed by thermal cyclization. These methodological advances provided researchers with reliable synthetic routes to access diverse 1,5-naphthyridine structures, including the target compound 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid. The compound this compound benzylamide was specifically developed through multikilogram-scale synthesis as described by researchers at various pharmaceutical companies, highlighting the industrial relevance of these synthetic approaches.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features and versatile synthetic utility. This compound belongs to the 1,5-naphthyridine class, which consists of a fused system of two pyridine rings with nitrogen atoms strategically positioned to confer distinct electronic and steric properties. The specific substitution pattern of this molecule, featuring an ethoxy group at position 6, a carboxylic acid functionality at position 3, and a ketone at position 4, creates a molecular architecture that serves as a valuable building block for medicinal chemistry applications. The compound exhibits notable computational chemistry parameters, including a topological polar surface area of 92.28 square angstroms, a logarithmic partition coefficient of 1.02, four hydrogen bond acceptors, two hydrogen bond donors, and three rotatable bonds.

Research investigations have demonstrated that naphthyridine derivatives, including 1,5-naphthyridine compounds, possess a broad spectrum of biological activities. These include antiinfectious, anticancer, neurological, psychotropic, cardiovascular, and immunomodulatory properties. The structural diversity achievable through functionalization of the naphthyridine core has made these compounds attractive targets for pharmaceutical development. The 1,5-naphthyridine scaffold has proven particularly valuable due to its synthetic accessibility through well-established methodologies such as the Friedlander, Skraup, Semmlere-Wolff, and hetero-Diels-Alder reactions. Furthermore, the reactivity profile of 1,5-naphthyridines enables their use as ligands for metal complex formation, expanding their applications beyond medicinal chemistry into catalysis and materials science.

The industrial significance of this compound is exemplified by the successful multikilogram-scale synthesis of its benzylamide derivative. This synthesis, developed for clinical studies, addressed significant challenges related to product isolation and purification due to the compound's limited solubility characteristics. The research team overcame these obstacles through optimization of synthetic conditions and purification protocols, demonstrating the feasibility of large-scale production. The compound has served as a key intermediate in the development of quinolone gamma-aminobutyric acid partial agonists, highlighting its role in neuropharmacological research. Additionally, the availability of this compound as a research chemical with 98 percent purity and proper storage conditions has facilitated its use in various research applications.

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in naphthyridine chemistry, which has experienced renewed interest over the past five years. Contemporary research efforts focus on expanding the synthetic methodologies for naphthyridine construction, exploring novel biological activities, and developing environmentally sustainable synthetic approaches. Recent advancements have included the development of gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide as a biocompatible ionic liquid catalyst, representing a significant step toward green chemistry applications. Although this specific methodology targets 1,8-naphthyridines, the principles and approaches are often transferable to 1,5-naphthyridine synthesis.

Modern computational chemistry approaches have revolutionized the understanding of naphthyridine properties and reactivity. Density functional theory calculations and noncovalent interaction analysis have provided insights into the molecular mechanisms underlying naphthyridine synthesis and biological activity. These computational tools have enabled researchers to predict pharmacokinetic properties, optimize synthetic routes, and design compounds with enhanced selectivity and potency. The application of molecular docking and molecular dynamics simulations has further expanded the utility of naphthyridine research, allowing for the prediction of protein-ligand interactions and the identification of promising drug candidates before synthesis.

Contemporary research has also focused on the biological evaluation of naphthyridine derivatives, with particular emphasis on antimicrobial activity. Recent studies have demonstrated that 1,8-naphthyridine derivatives exhibit significant antibacterial potential against various pathogenic strains, with some compounds showing activity comparable to established antibiotics such as ciprofloxacin and ampicillin. The development of structure-activity relationships has enabled researchers to optimize the biological properties of naphthyridine compounds through systematic structural modifications. Current investigations continue to explore the potential of naphthyridine scaffolds in treating neurodegenerative diseases, cancer, and infectious diseases, building upon the historical success of compounds like nalidixic acid.

Propiedades

IUPAC Name |

6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-8-4-3-7-9(13-8)10(14)6(5-12-7)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXGZPGBPUNRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537586 | |

| Record name | 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92808-09-8 | |

| Record name | 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-4-hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

A key step in the preparation involves the selective ethylation (introduction of the ethoxy group) at the 6-position, which is often achieved by alkylation of the corresponding 4-hydroxy-1,5-naphthyridine-3-carboxylic acid intermediate.

- Procedure : The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is treated with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium hydroxide or sodium ethoxide) under reflux conditions in ethanol or a mixed solvent system (ethanol/water).

- Reaction conditions : Refluxing for several days (up to 5 days) ensures complete alkylation.

- Yields : Moderate to good yields (70-90%) are reported depending on reaction time and reagent purity.

- Mechanism : The base deprotonates the hydroxy group, enabling nucleophilic substitution on the ethyl halide to form the ethoxy substituent.

Cyclization via Condensation and Ring Closure

The construction of the naphthyridine core involves cyclization reactions starting from appropriately substituted aminopyridines and β-ketoesters or malonate derivatives.

- Example : Reaction of 3-amino-4-methylpyridine with acetaldehyde or other aldehydes under acidic or catalytic conditions leads to cyclized 1,5-naphthyridine rings.

- Catalysts : Iodine, sodium nitrite, or other oxidants (e.g., m-nitrobenzenesulfonate) can be employed to facilitate ring closure and aromatization.

- Solvents : Mixtures like dioxane/water or ethanol/water are common.

- Yields : Moderate yields around 45–50% for cyclized products.

- Advantages : These methods are scalable and allow for diverse substitution patterns.

Hydrolysis and Functional Group Interconversion

- After cyclization and alkylation, ester groups are hydrolyzed under basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures (around 100 °C) to afford the corresponding carboxylic acid.

- The hydrolysis step is critical to obtain the free acid at position 3.

- The reaction mixture is then acidified to precipitate the carboxylic acid product, which is isolated by filtration and purified by recrystallization.

One-Pot and Multi-Step Syntheses

- Multi-step synthetic routes start from malonate derivatives and phenyl diazonium salts to build intermediates that are subsequently cyclized and functionalized.

- One-pot methods have been reported where acyclic intermediates are formed and directly converted into the desired naphthyridine derivatives by addition of amines and subsequent hydrolysis.

- These methods improve efficiency and reduce purification steps.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | 4-hydroxy-1,5-naphthyridine-3-carboxylic acid + ethyl iodide, KOH, reflux in ethanol/water | 6-Ethoxy derivative | 70-90 | Long reflux (up to 5 days) |

| 2 | Cyclization | Aminopyridine + aldehyde, iodine or m-NO2PhSO3Na catalyst, dioxane/water | 1,5-Naphthyridine core | 45-50 | Catalyst recyclable, mild conditions |

| 3 | Hydrolysis | Aqueous NaOH or KOH, 100 °C | Carboxylic acid form | 70-75 | Acidification to isolate acid |

| 4 | One-pot multi-step synthesis | Malonate derivatives + phenyl diazonium salts + amines, followed by hydrolysis | Functionalized naphthyridine derivatives | Variable | Efficient, fewer purification steps |

Detailed Research Findings and Notes

- The alkylation step is sensitive to reaction time and temperature; prolonged reflux ensures complete conversion but may risk decomposition if excessive.

- The choice of base and solvent influences the selectivity and yield of the ethoxy substitution.

- Cyclization methods employing iodine as a catalyst provide a green and reusable catalytic system with good yields.

- One-pot procedures integrating amine addition and hydrolysis streamline the synthesis and improve overall efficiency.

- Hydrolysis under basic conditions is a standard and reliable method to convert esters to carboxylic acids in this class of compounds.

- The presence of nitrogen atoms in the naphthyridine ring affects electrophilic substitution patterns, which is exploited in selective functionalization steps.

Análisis De Reacciones Químicas

Types of Reactions

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The compound has garnered attention for its potential as an antimicrobial and anticancer agent . Research indicates that it may interact with biological targets, inhibiting essential enzymes or binding to DNA, which disrupts critical cellular processes .

2. Biological Activity

Studies have shown that derivatives of naphthyridines exhibit a variety of biological activities:

- Antiproliferative : Inhibits cancer cell growth.

- Antibacterial : Effective against various bacterial strains.

- Antiviral and Antiparasitic : Potential applications in treating viral and parasitic infections .

3. Material Science

The compound serves as a building block for synthesizing more complex heterocycles. It is also explored for its utility in developing new materials, including:

- Organic Light Emitting Diodes (OLEDs)

- Sensors

- Semiconductors

These applications leverage the compound's unique electronic properties and reactivity .

Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antibacterial properties of 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine derivatives. The results indicated that certain modifications to the compound enhanced its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

Anticancer Research

In another investigation, researchers examined the anticancer effects of this compound on various cancer cell lines. The findings demonstrated significant cytotoxicity in specific cancer types, suggesting that further exploration could lead to new therapeutic agents targeting cancer cells .

Mecanismo De Acción

The mechanism of action of 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or bind to DNA, disrupting essential biological processes. The exact pathways depend on the specific application, but common targets include bacterial enzymes and cancer cell DNA .

Comparación Con Compuestos Similares

Key Observations :

- Ring Type : 1,5-naphthyridines (e.g., target compound) generally exhibit higher synthetic yields (56–94%) compared to 1,8-naphthyridines (63.69%), likely due to steric and electronic differences affecting cyclization efficiency.

- Substituent Effects :

- Halogens (Cl, Br, F) : Enhance biological activity (e.g., anticancer properties in 1,8-naphthyridines ).

- Alkoxy Groups (OEt, OBu) : Improve solubility and bioavailability. The 6-ethoxy group in the target compound balances lipophilicity for CNS penetration (GABA activity) .

- Carboxylic Acid : Critical for binding to metal ions in enzymatic targets (e.g., HIV integrase ).

Pharmacological and Functional Comparisons

Key Findings :

- Anticancer Activity : 1,8-Naphthyridines with fluorophenyl substituents (e.g., CAS 100426-75-3) show potent inhibition of HGF/c-Met, a pathway implicated in tumor metastasis .

- Antiviral Potential: 1,5-Naphthyridine-3-carboxylic acids mimic diketo acid pharmacophores, enabling chelation with Mg²⁺ in HIV integrase .

- Neurological Applications : The target compound’s ethoxy group enhances blood-brain barrier penetration, making it suitable for GABA receptor modulation .

Actividad Biológica

Overview

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its structure includes fused pyridine rings and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.

The synthesis of this compound typically involves the Gould-Jacobs reaction, starting from 3-aminopyridine and diethyl methylenemalonate. This process is followed by thermal cyclization to form the naphthyridine core .

Key Reactions:

- Oxidation: Can introduce additional functional groups.

- Reduction: Modifies the oxidation state of nitrogen atoms.

- Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the naphthyridine ring.

Biological Activity

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit bacterial growth by interfering with essential cellular processes .

Anticancer Properties

Research suggests potential anticancer activity, with findings indicating that it can induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell survival .

The compound's biological activity is primarily attributed to its ability to interact with molecular targets such as enzymes and DNA. It can inhibit bacterial enzymes or bind to DNA, disrupting vital biological processes necessary for cell replication and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against several pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was particularly effective against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Unique ethoxy group enhances lipophilicity |

| 1,5-Naphthyridine | Structure | Limited activity | Lacks functional groups found in ethoxy derivative |

| 6-Methoxy derivative | Structure | Moderate activity | Similar but less effective than ethoxy variant |

Q & A

Q. What are the standard synthetic routes for 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via alkaline hydrolysis of its ethyl ester precursor. For example, ethyl 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes hydrolysis using NaOH in aqueous ethanol (40°C to reflux, 2 hours) to yield the carboxylic acid with a 94% efficiency . This method is preferred due to its high yield and scalability. Alternative routes include decarboxylation of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, though this requires harsh conditions (e.g., 315°C in mineral oil) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Post-synthesis characterization employs spectroscopic and analytical techniques:

- FTIR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylic acid).

- ¹H NMR confirms substituent positions; for example, ethoxy groups appear as triplets (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂).

- Mass spectrometry verifies molecular weight (e.g., molecular ion peak at m/z 248.2 for C₁₁H₁₀N₂O₄) .

Advanced Research Questions

Q. How do substituents on the naphthyridine core influence reaction pathways?

Substituents like halogens or alkoxy groups significantly alter reactivity. For instance, 7-bromo derivatives require crown ether catalysts for nucleophilic substitution with amines (e.g., dimethylamine at 110°C in DMF yields 20% product), whereas unsubstituted analogs undergo direct substitution . Electron-withdrawing groups (e.g., -Br) slow ester hydrolysis, necessitating higher temperatures or prolonged reaction times .

Q. What experimental strategies resolve contradictory yield data in similar reaction conditions?

Discrepancies in hydrolysis yields (e.g., 75–94% for ethyl esters vs. 56–85% for brominated analogs ) arise from steric and electronic effects. To address this:

Q. What methodologies are effective for synthesizing amide derivatives from this compound?

Amidation is achieved via two pathways:

- Direct coupling : Reacting the carboxylic acid with amines (e.g., benzylamine) in DMF under sealed-tube conditions (24 hours, 100°C) forms N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide .

- Active ester intermediates : Using N-hydroxysuccinimide (NHS) generates a reactive intermediate (3-succinimidooxycarbonyl derivative), which reacts with amines at room temperature .

Analytical and Mechanistic Questions

Q. How can decarboxylation side reactions be minimized during synthesis?

Decarboxylation occurs at high temperatures (>300°C) . Mitigation strategies include:

- Low-temperature hydrolysis : Use NaOH/EtOH at 40°C instead of thermal decarboxylation.

- Protecting group chemistry : Temporarily esterify the carboxylic acid to prevent CO₂ loss during subsequent steps .

Q. What advanced techniques are used to study substituent effects on bioactivity?

- In silico modeling : Molecular docking predicts binding affinity to biological targets (e.g., antimicrobial enzymes).

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing ethoxy with methoxy) and evaluation of bioactivity (e.g., IC₅₀ values) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.